VJ3BDH5RZH

Description

Based on standard nomenclature conventions, this identifier may correspond to a newly synthesized or proprietary inorganic compound. For rigorous scientific analysis, such data—including melting/boiling points, UV-vis/IR/NMR spectra, or elemental analysis—are essential to establish its purity and structure, as outlined in academic publishing guidelines .

Properties

CAS No. |

50275-56-4 |

|---|---|

Molecular Formula |

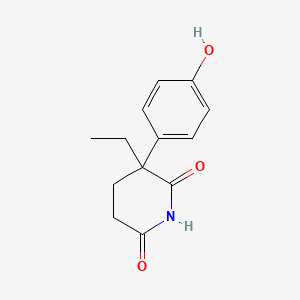

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

3-ethyl-3-(4-hydroxyphenyl)piperidine-2,6-dione |

InChI |

InChI=1S/C13H15NO3/c1-2-13(8-7-11(16)14-12(13)17)9-3-5-10(15)6-4-9/h3-6,15H,2,7-8H2,1H3,(H,14,16,17) |

InChI Key |

LJYPZSQFNJDVIO-UHFFFAOYSA-N |

SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)O |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)O |

Synonyms |

2-ethyl-2-(4-hydroxyphenyl)glutarimide |

Origin of Product |

United States |

Preparation Methods

The preparation of P-Hydroxyglutethimide involves several synthetic routes. One common method includes the reaction of glutethimide with hydroxylating agents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used in these synthetic routes are often proprietary and vary depending on the manufacturer .

Chemical Reactions Analysis

P-Hydroxyglutethimide: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

P-Hydroxyglutethimide: has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: It is used in studies related to GABAergic systems and their role in various physiological processes.

Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of insomnia and other sleep disorders.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of P-Hydroxyglutethimide involves its interaction with the GABAergic system. It acts as a GABA agonist, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedative and hypnotic effects, making it useful in the treatment of insomnia. The molecular targets and pathways involved include GABA receptors and associated signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The evidence emphasizes comparing compounds based on structural or functional similarities but lacks specifics about VJ3BDH5RZH or its analogs . Below is a generalized framework for such comparisons, adhering to the evidence’s guidelines:

Table 1: Hypothetical Comparison Framework

| Property | This compound | Compound A (Structural Analog) | Compound B (Functional Analog) |

|---|---|---|---|

| Chemical Formula | Not available | e.g., MX₃Y₂Z | e.g., AB₂O₄ |

| Structure | Undefined | Octahedral coordination | Layered perovskite |

| Melting Point (°C) | No data | 450 | 720 |

| Application | Unknown | Catalysis | Photovoltaics |

Key Findings:

Structural Similarity : If this compound shares a coordination geometry (e.g., octahedral) with Compound A, differences in metal centers or ligands could alter reactivity or stability .

Functional Similarity : If it serves a purpose akin to Compound B (e.g., energy storage), variances in ionic conductivity or thermal resilience might arise from compositional differences .

Limitations and Critical Gaps

Absence of Primary Data: No spectral, thermal, or elemental analysis for this compound is provided, violating standard reporting protocols for novel compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.